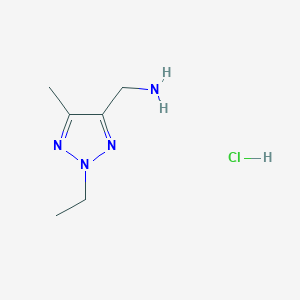

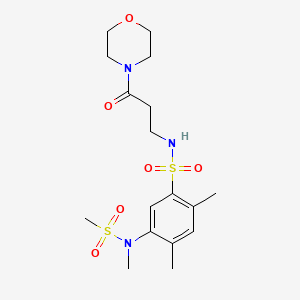

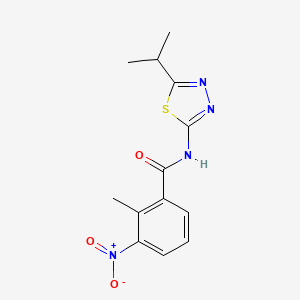

![molecular formula C21H17N3O3S B2610463 N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylsulfonylbenzamide CAS No. 896363-95-4](/img/structure/B2610463.png)

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylsulfonylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazole derivatives are a class of compounds that have a wide range of biological activities. They are characterized by a benzene ring fused to an imidazole ring . These compounds are known to exhibit a variety of pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic effects .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications at various positions of the molecule can yield a number of active drugs .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using techniques like X-ray crystal structure analysis . This can provide information about the planarity of the molecule, the presence of hydrogen bonds, and other structural details .Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions. For example, they can be used as n-type dopants for C60 fullerene, which is an n-type semiconductor in organic and printed electronics .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be analyzed using techniques like NMR spectroscopy , which can provide information about the chemical shifts of various protons in the molecule .Applications De Recherche Scientifique

Synthesis and Characterization

Benzimidazole derivatives, including those similar to N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylsulfonylbenzamide, have been extensively studied for their synthesis and electrophysiological properties. For instance, Morgan et al. (1990) synthesized a series of N-substituted imidazolylbenzamides and benzene-sulfonamides, showing that these compounds exhibit potent electrophysiological activity, comparable to sematilide, a class III antiarrhythmic agent. This highlights the potential of benzimidazole derivatives in developing new therapeutic agents for cardiac arrhythmias (Morgan et al., 1990).

Antimicrobial Activity

The benzimidazole core structure has been expanded to produce compounds with significant activity against various pathogens. Carcanague et al. (2002) developed a set of benzimidazole derivatives that showed potent and selective activities against the gastric pathogen Helicobacter pylori, illustrating the potential of these compounds in treating bacterial infections (Carcanague et al., 2002).

Antioxidant Activity

Research by Saini et al. (2016) on 2-methyl benzimidazole and related compounds demonstrated antioxidant activity, which is crucial for medicinal chemistry, as oxidative stress is a contributing factor in various chronic diseases. This study provides insight into the potential therapeutic applications of benzimidazole derivatives as antioxidants (Saini et al., 2016).

Catalysis and Synthetic Applications

The versatility of benzimidazole derivatives extends to their use in synthetic chemistry. Alla et al. (2013) described an iodobenzene-catalyzed C-H amination of N-substituted amidines to produce 1,2-disubstituted benzimidazoles, showcasing the utility of benzimidazole derivatives in facilitating complex organic transformations (Alla et al., 2013).

Mécanisme D'action

The mechanism of action of benzimidazole derivatives can vary depending on the specific compound and its biological activity. For example, some benzimidazole derivatives have been found to act as allosteric activators of human glucokinase, which could have implications for the treatment of type-2 diabetes .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S/c1-28(26,27)19-13-7-3-9-15(19)21(25)24-16-10-4-2-8-14(16)20-22-17-11-5-6-12-18(17)23-20/h2-13H,1H3,(H,22,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUPYAARSMIMOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

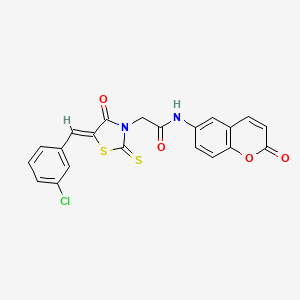

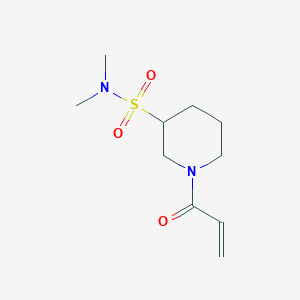

![Ethyl 4-[({1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2610380.png)

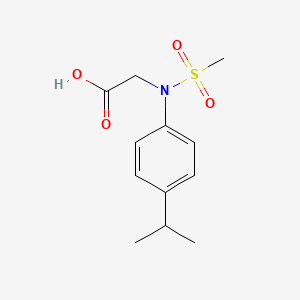

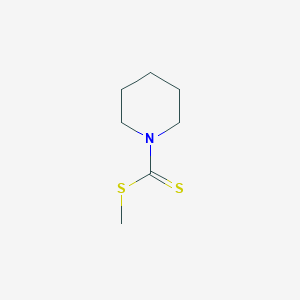

![7-Benzyl-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2610398.png)

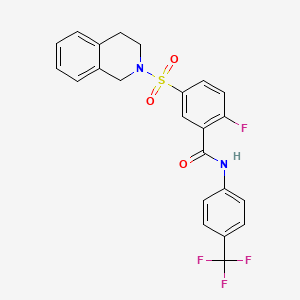

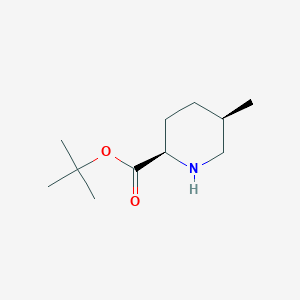

![6-[4-(4-Fluoro-2-methylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2610403.png)